

Physical and chemical properties of 2-Chloro-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4-nitrobenzaldehyde

Cat. No.: B1583620

[Get Quote](#)

An In-Depth Technical Guide to the Physical and Chemical Properties of **2-Chloro-4-nitrobenzaldehyde**

Introduction

2-Chloro-4-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its trifunctional nature, featuring an aldehyde, a chloro-substituent, and a nitro group, provides a versatile platform for synthetic chemists. The electron-withdrawing properties of the nitro and chloro groups significantly influence the reactivity of both the aldehyde moiety and the aromatic ring, making it a subject of interest for researchers in medicinal chemistry, agrochemicals, and materials science. This guide offers a comprehensive exploration of its physicochemical properties, spectroscopic signature, reactivity, synthesis, and safety protocols, designed for professionals engaged in research and development.

Molecular Structure and Identification

The unique arrangement of functional groups on the benzene ring dictates the chemical behavior of **2-Chloro-4-nitrobenzaldehyde**. Accurate identification is paramount for its application in regulated industries.

Identifier	Value	Source(s)
IUPAC Name	2-chloro-4-nitrobenzaldehyde	[1]
CAS Number	5568-33-2	[1]
Molecular Formula	C ₇ H ₄ CINO ₃	[1]
SMILES	C1=CC(=C(C=C1--INVALID-LINK--[O-])Cl)C=O	[1] [2]
InChIKey	GVBXZIANHMNKA K-UHFFFAOYSA-N	[1]

Physicochemical Properties

The physical properties of **2-Chloro-4-nitrobenzaldehyde** are essential for designing experimental conditions, including reaction solvent selection, purification methods, and storage.

Property	Value / Description	Source(s)
Molecular Weight	185.56 g/mol	[1]
Appearance	Expected to be a solid at room temperature, likely a crystalline powder.	
Melting Point	Specific experimental data is not readily available. However, related isomers such as 2-Chloro-5-nitrobenzaldehyde have a melting point of 75-77 °C.	[3]
Solubility	Expected to have limited solubility in water due to its hydrophobic aromatic ring. [4] It is predicted to be soluble in common polar organic solvents like acetone, ethanol, and chloroform, a characteristic shared by similar nitrobenzaldehyde compounds.	[4]
Topological Polar Surface Area	62.9 Å ² (Computed)	[1]

Predicted Spectroscopic Profile

While a complete, published set of spectra for **2-Chloro-4-nitrobenzaldehyde** is not available, its structure allows for a reliable prediction of its spectroscopic characteristics based on the known effects of its functional groups and data from its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show four distinct signals.

- Aldehydic Proton (CHO): A singlet appearing far downfield, typically in the range of δ 9.9-10.5 ppm, due to the strong deshielding effect of the carbonyl group.
- Aromatic Protons: Three protons on the aromatic ring will exhibit a complex splitting pattern. H-6 (adjacent to the aldehyde) would likely be a doublet, H-5 would be a doublet of doublets, and H-3 would be a doublet. Their chemical shifts will be downfield, influenced by the electron-withdrawing nitro and chloro groups. For the related 2-chloro-5-nitrobenzaldehyde isomer, aromatic protons appear between δ 7.7 and 8.8 ppm.[\[5\]](#)
- ^{13}C NMR: The carbon spectrum will provide key information about the carbon framework.
- Carbonyl Carbon: The aldehyde carbon will be the most downfield signal, expected around δ 189-193 ppm.
- Aromatic Carbons: Six distinct signals are expected. The carbons directly attached to the chloro (C-2) and nitro (C-4) groups will have their chemical shifts significantly influenced. The remaining four aromatic carbons will appear in the typical δ 120-140 ppm range.

Infrared (IR) Spectroscopy

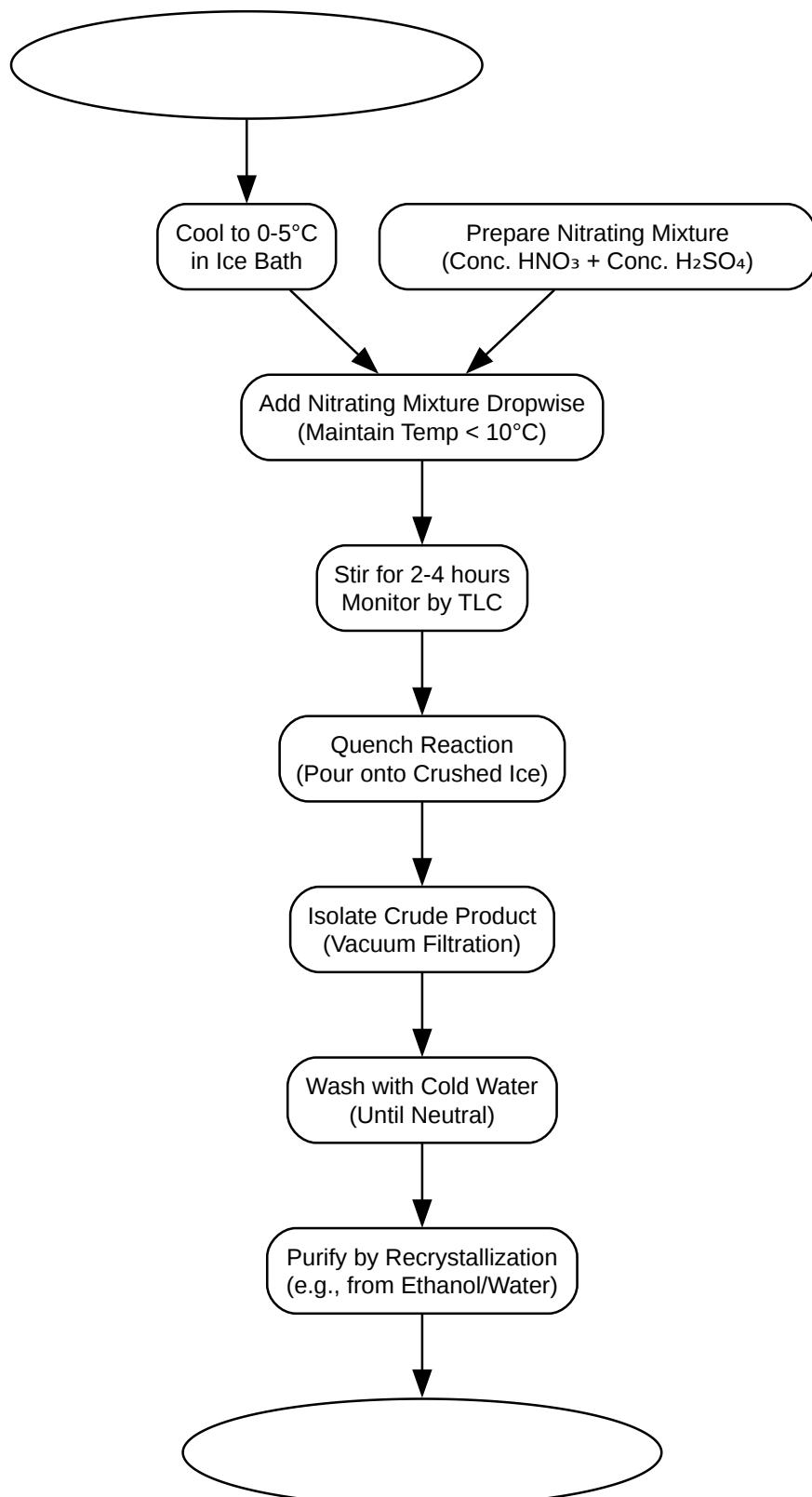
The IR spectrum provides confirmation of the key functional groups. An FTIR spectrum for this compound is noted to exist, obtained via a KBr-Pellet technique.[\[1\]](#) The spectrum would be characterized by the following absorption bands:

- C=O Stretch (Aldehyde): A strong, sharp peak around $1700\text{-}1715\text{ cm}^{-1}$.
- N-O Stretch (Nitro Group): Two strong peaks, one asymmetric stretch around $1520\text{-}1560\text{ cm}^{-1}$ and a symmetric stretch around $1345\text{-}1385\text{ cm}^{-1}$.
- Aromatic C=C Stretch: Medium intensity peaks in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- C-Cl Stretch: A peak in the fingerprint region, typically $600\text{-}800\text{ cm}^{-1}$.
- Aromatic C-H Stretch: Peaks appearing above 3000 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

- Molecular Ion Peak $[M]^+$: Expected at an m/z of approximately 185 and 187 with a characteristic ~3:1 intensity ratio due to the presence of the ^{35}Cl and ^{37}Cl isotopes. The monoisotopic mass is 184.988 Da.[\[1\]](#)
- Key Fragments: Common fragmentation would involve the loss of the aldehyde proton $[M-\text{H}]^+$, the entire aldehyde group $[M-\text{CHO}]^+$, and the nitro group $[M-\text{NO}_2]^+$.


Experimental Protocol: Spectroscopic Data Acquisition

- NMR Spectroscopy: Dissolve 10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube. Record ^1H and ^{13}C spectra on a 400 MHz or higher spectrometer.
- IR Spectroscopy: Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Record the spectrum from 4000 to 400 cm^{-1} .
- Mass Spectrometry: Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile). Analyze using an instrument with an Electron Ionization (EI) source for fragmentation data or an Electrospray Ionization (ESI) source for accurate mass determination.

Chemical Reactivity and Synthetic Applications

The reactivity of **2-Chloro-4-nitrobenzaldehyde** is dominated by the interplay of its three functional groups. The potent electron-withdrawing nature of the nitro group, combined with the inductive effect of the chlorine, renders the carbonyl carbon highly electrophilic and thus very susceptible to nucleophilic attack.[\[6\]](#)

Key Reactive Sites

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-4-nitrobenzaldehyde | C7H4CINO3 | CID 278166 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-chloro-4-nitrobenzaldehyde (C7H4CINO3) [pubchemlite.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 2-Chloro-5-nitrobenzaldehyde(6361-21-3) 1H NMR spectrum [chemicalbook.com]
- 6. 2-Chloro-5-nitrobenzaldehyde | C7H4CINO3 | CID 72933 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 2-Chloro-4-nitrobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583620#physical-and-chemical-properties-of-2-chloro-4-nitrobenzaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com